

# Comparative Guide: Oral SERDs (Elacestrant) vs. Aromatase Inhibitors in ER+ Breast Cancer

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## Compound of Interest

Compound Name: *Estrogen receptor antagonist 3*

Cat. No.: *B12412377*

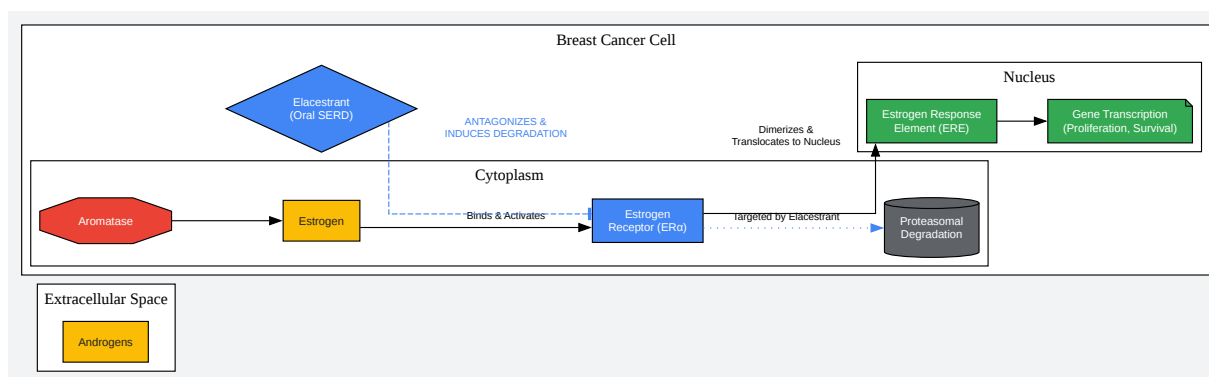
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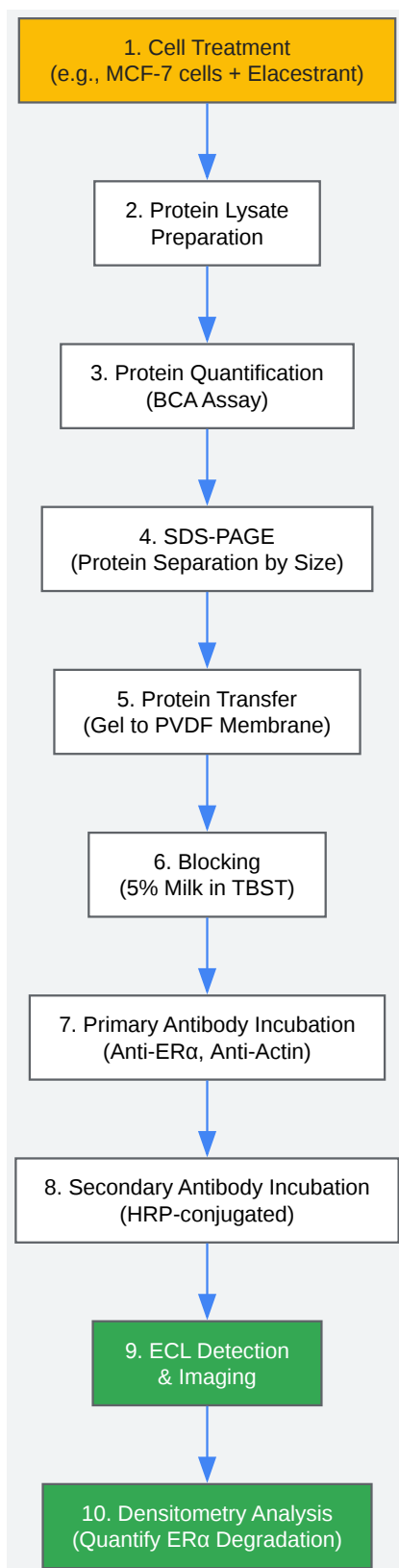
In the landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, two major classes of drugs, oral Selective Estrogen Receptor Degraders (SERDs) and Aromatase Inhibitors (AIs), represent key treatment modalities. This guide provides a head-to-head comparison of a next-generation oral SERD, represented here by elacestrant (Orserdu™), and standard-of-care aromatase inhibitors (e.g., letrozole, anastrozole). Elacestrant is the first FDA-approved oral SERD, selected for this comparison due to the availability of direct, high-quality clinical trial data.

This comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them, tailored for an audience of researchers and drug development professionals.

## Mechanism of Action: A Tale of Two Strategies

While both drug classes aim to disrupt estrogen receptor signaling, they do so via fundamentally different mechanisms. Aromatase inhibitors work by blocking the production of estrogen, thereby depriving the receptor of its ligand. In contrast, elacestrant directly binds to the estrogen receptor, acting as an antagonist and promoting its degradation.





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